molecular formula C18H15ClN2O3 B14985685 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B14985685
M. Wt: 342.8 g/mol
InChI Key: SMJHHTKWJQWLGT-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group, a furan-2-ylmethyl group, and a pyridin-2-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with furan-2-ylmethylamine and pyridin-2-ylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Material Science: Use in the synthesis of novel materials with unique properties.

    Chemical Biology: Study of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity and signal transduction.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-3-yl)acetamide: Similar structure with a pyridin-3-yl group instead of pyridin-2-yl.

    2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-4-yl)acetamide: Similar structure with a pyridin-4-yl group instead of pyridin-2-yl.

    2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyrimidin-2-yl)acetamide: Similar structure with a pyrimidin-2-yl group instead of pyridin-2-yl.

Uniqueness

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C18H15ClN2O3/c19-14-5-3-6-15(11-14)24-13-18(22)21(12-16-7-4-10-23-16)17-8-1-2-9-20-17/h1-11H,12-13H2

InChI Key

SMJHHTKWJQWLGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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